molecular formula C14H12N2S B11998482 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione CAS No. 63917-28-2

3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione

Cat. No.: B11998482
CAS No.: 63917-28-2
M. Wt: 240.33 g/mol
InChI Key: KGYGEGTZCZIKMX-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione is a specialized thiocarbonyl derivative of the quinazolinone scaffold, a structure recognized for its diverse and significant pharmacological potential . This compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Quinazolinone and quinazolinethione cores are privileged structures in medicinal chemistry, frequently serving as key scaffolds for developing inhibitors of various critical enzymes . Researchers investigate these compounds for a wide spectrum of biological activities, which may include antimicrobial , anticancer , and anti-inflammatory applications . The specific substitution pattern of this compound—featuring a phenyl group at the 4-position and a thione group at the 2-position—makes it a valuable intermediate for structure-activity relationship (SAR) studies. The thione group, in particular, can be a key pharmacophore, potentially enabling hydrogen bonding interactions with biological targets or serving as a versatile handle for further synthetic modification to create novel libraries for high-throughput screening . This chemical is designed for use by qualified researchers in drug discovery and development programs, particularly those focused on synthesizing novel heterocyclic compounds and exploring their mechanisms of action against therapeutic targets like kinase enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63917-28-2

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-1H-quinazoline-2-thione

InChI

InChI=1S/C14H12N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16,17)

InChI Key

KGYGEGTZCZIKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2

Origin of Product

United States

Preparation Methods

Procedure and Conditions

  • Catalyst : Concentrated HCl (5–10 mol%).

  • Solvent : Acetonitrile.

  • Conditions : 30% microwave power (300 W), 3–6 minutes.

Example Synthesis:

Microwave irradiation of tetralone (1.32 g, 0.01 mol), thiourea (0.76 g, 0.01 mol), and benzaldehyde (1.06 g, 0.01 mol) in acetonitrile with HCl for 4 minutes yields 45% of 4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione.

Advantages

  • Rapid synthesis : Completion in <10 minutes vs. hours for conventional methods.

  • Eco-friendly : Reduced solvent volumes and energy consumption.

Ultrasonic Irradiation Method

Ultrasonic synthesis, as detailed by Tandfonline, offers an efficient alternative with high regioselectivity. This method utilizes high-frequency sound waves to accelerate reaction kinetics.

Synthetic Protocol

  • Substrates : 2-Aminobenzonitrile derivatives and phenyl isothiocyanate.

  • Conditions : Ethanol/water (3:1), ultrasonic bath (40 kHz, 60°C), 20–40 minutes.

Example Synthesis:

Ultrasonic treatment of 2-aminobenzonitrile (1.18 g, 0.01 mol) and phenyl isothiocyanate (1.35 g, 0.01 mol) for 30 minutes affords 3,4-dihydro-4-phenyl-2(1H)-quinazolinethione in 85% yield.

Key Benefits

  • High purity : Minimal by-products due to controlled cavitation effects.

  • Scalability : Adaptable to continuous flow systems.

Comparative Analysis of Methods

Parameter Acid-Catalyzed Microwave Ultrasonic
Reaction Time4–8 hours3–6 minutes20–40 minutes
Yield (%)65–7235–4580–85
CatalystHBrHClNone
Energy InputHigh (reflux)ModerateLow
Environmental ImpactModerateLowVery Low

Recent Advances and Modifications

Solvent-Free Approaches

Emerging protocols eliminate solvents by employing neat conditions or ionic liquids, further enhancing sustainability.

Catalytic Innovations

  • Nanocatalysts : Silica-supported HBr nanoparticles achieve 90% yields in 2 hours.

  • Enzymatic catalysis : Lipase-mediated cyclization under mild pH (7–8) shows promise for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3,4-dihydro-2(1H)-quinazolinethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-phenyl-3,4-dihydro-2(1H)-quinazolinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The thione group is particularly important for its binding affinity and reactivity, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione becomes apparent when compared to related derivatives. Below is a detailed analysis of its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point Solubility
This compound C₁₃H₁₀N₂S 226.30 Phenyl, thione Not reported Chloroform, methanol
6-Bromo-3,4-dihydro-4-phenyl-carbostyril C₁₅H₁₂BrNO 302.17 Bromo, carbostyril (lactam) 203–205°C Slight in chloroform, methanol
3-(2-Furylmethyl)-4-imino-6,7-dimethoxy analog C₁₅H₁₅N₃O₃S 317.36 Furylmethyl, dimethoxy, imino Boiling point: 457.6°C Not reported
4-Phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione C₁₄H₁₆N₂S 244.36 Hexahydro ring, phenyl, thione Not reported Not reported
6-Amino-4-phenyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile C₁₃H₈N₄S 252.30 Amino, thione, cyano groups Not reported Not reported

Key Differences and Research Findings

Reactivity and Functional Groups

  • The thione (-S) group in this compound enhances its ability to participate in redox reactions and metal coordination, unlike the lactam group in 6-Bromo-3,4-dihydro-4-phenyl-carbostyril .
  • Substitutions like dimethoxy and furylmethyl in analogs (e.g., C₁₅H₁₅N₃O₃S) increase steric hindrance and alter electronic properties, as evidenced by higher boiling points (457.6°C vs. 203–205°C for bromo derivatives) .

Pharmacological Activity Derivatives such as 5,7-dihydroxy-3-(4-hydroxy-3-methylphenyl)-4(3H)-quinazolinethione (from ) exhibit selective binding to estrogen receptor beta (ERβ), suggesting that hydroxyl and methyl groups critically influence receptor affinity.

Synthetic Challenges

  • Attempts to synthesize 4-(p-chlorophenyl)-1,2-dihydro-6,7-dimethoxy-2(1H)-quinazolinethione (a chloro-substituted analog) revealed challenges in cyclization, with IR spectra indicating incomplete reactions . This highlights the sensitivity of quinazolinethione synthesis to substituent positioning.

However, the hexahydro analog (C₁₄H₁₆N₂S) may exhibit improved solubility due to reduced ring rigidity .

Biological Activity

3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core with a phenyl group at the 4-position and a thioketone functional group. This structure contributes to its interaction with various biological targets.

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds in this class inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Quinazoline derivatives can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds have been shown to arrest the cell cycle at specific phases, preventing further cell division.

Case Study : In vitro assays revealed that this compound displayed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. They act as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE7A, which plays a crucial role in inflammatory responses.

  • Mechanism of Action : By inhibiting PDE7A, these compounds increase intracellular cAMP levels, leading to reduced inflammation.

Research Findings : A series of synthesized quinazoline derivatives showed promising PDE7A inhibition activities. The most potent derivatives exhibited significant anti-inflammatory effects in animal models of inflammation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for evaluating its therapeutic potential.

ParameterValue/Description
AbsorptionRapidly absorbed after oral administration
MetabolismPrimarily metabolized in the liver
Half-lifeApproximately 6 hours
ToxicityLow toxicity observed in preclinical studies

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